N,3-Dimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
N,3-Dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-1H-pyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate carboxylic acid derivative under alkaline conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and mild reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
N,3-Dimethyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to its anti-inflammatory and analgesic effects . Additionally, it can interact with various receptors and proteins, modulating their activity and resulting in its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,3-Dimethyl-1H-pyrazole-1-carboxamide include:
3,5-Dimethylpyrazole: A closely related compound with similar biological activities.
1,3-Dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with comparable properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,3-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-4-9(8-5)6(10)7-2/h3-4H,1-2H3,(H,7,10) |
InChI Key |
FNDHDVZWFWTSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)NC |
Origin of Product |
United States |
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